molecular formula C14H9N5O8 B5756697 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine

1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine

Cat. No.: B5756697
M. Wt: 375.25 g/mol
InChI Key: RIPBCLRGAMLVAF-GIDUJCDVSA-N
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Description

1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine is a complex organic compound that features both nitro and benzodioxole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine typically involves the condensation of 2,4-dinitrophenylhydrazine with an aldehyde or ketone derivative of 6-nitro-1,3-benzodioxole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a reagent in organic synthesis, particularly in the formation of hydrazones and related derivatives.

Biology

In biological research, it may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazine would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A common reagent used in the detection of carbonyl compounds.

    6-Nitro-1,3-benzodioxole: A structural analog that can be used in the synthesis of various derivatives.

Properties

IUPAC Name

2,4-dinitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O8/c20-17(21)9-1-2-10(12(4-9)19(24)25)16-15-6-8-3-13-14(27-7-26-13)5-11(8)18(22)23/h1-6,16H,7H2/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPBCLRGAMLVAF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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